1,3-Dipropoxybenzene

Description

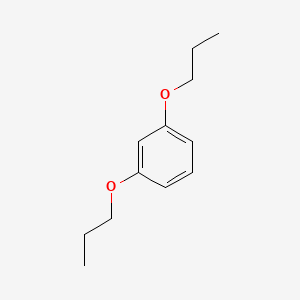

Its molecular formula is C₁₂H₁₈O₂, featuring a benzene ring with two propoxy groups at the meta (1,3) positions. This compound is characterized by its ether linkages, which confer moderate polarity and stability under neutral conditions.

Propriétés

IUPAC Name |

1,3-dipropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFRNSPYRPYKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341532 | |

| Record name | 1,3-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-37-7 | |

| Record name | 1,3-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

1,3-Dipropoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of resorcinol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and purity. For example, the use of a novel superfine La a Nd b Ti c PO4 catalyst has been reported for the preparation of similar compounds .

Analyse Des Réactions Chimiques

1,3-Dipropoxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Dipropoxybenzene serves as a versatile building block in organic synthesis. It can be used in the preparation of various derivatives that are useful in pharmaceuticals and agrochemicals.

- Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing complex molecules through electrophilic aromatic substitution reactions. The compound was shown to react with halogens under mild conditions to produce halogenated derivatives, which are precursors for further functionalization .

Agricultural Chemistry

Recent studies have explored the efficacy of this compound as a potential acaricide against agricultural pests such as Varroa destructor, a significant threat to honeybee populations.

- Case Study : A study published in Nature found that 1,4-dipropoxybenzene exhibited significant toxicity against Varroa mites. The research highlighted its mechanism of action, which involves disrupting the nervous system of the mites without adversely affecting honeybees at tested concentrations .

Environmental Applications

This compound has also been investigated for its role in environmental chemistry, particularly in the degradation of pollutants.

- Research Findings : In laboratory settings, this compound has been evaluated for its ability to act as a co-solvent or stabilizer in the degradation processes of organic pollutants in water systems. Its properties enable it to enhance the solubility and bioavailability of hydrophobic contaminants .

Data Tables

Mécanisme D'action

The mechanism of action of 1,3-Dipropoxybenzene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Attributes of this compound and Analogues

Detailed Analysis

1,3-Diphenoxypropane (CAS: 726-44-3)

- Structural Differences: Unlike this compound’s benzene backbone, 1,3-Diphenoxypropane features a propane chain with phenoxy (-OPh) groups at the 1 and 3 positions. This imparts greater aromaticity and molecular weight (C₁₅H₁₆O₂ vs. C₁₂H₁₈O₂).

- The phenoxy groups enhance hydrophobicity, making it less polar than this compound.

1,3-Diisopropenylbenzene (CAS: 3748-13-8)

- Functional Group Contrast : Replaces ether linkages with isopropenyl (-CH₂C(CH₃)=CH₂) groups, introducing alkene reactivity.

- Reactivity : The double bonds enable polymerization (e.g., via radical or ionic mechanisms), making it valuable in polymer chemistry. In contrast, this compound’s ether bonds are chemically stable unless exposed to strong acids/bases.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Functional Diversity: Contains hydroxyl and carboxylic acid groups, rendering it highly polar and acidic (pKa ~4.5). This contrasts sharply with the non-acidic, hydrophobic ether groups of this compound.

- Applications : Widely used in antioxidant formulations, dietary supplements, and pharmacological studies due to its bioactive properties, whereas this compound is more likely employed in industrial synthesis .

Research Findings and Data Gaps

- Synthetic Utility : this compound’s ether structure makes it a candidate for synthesizing crown ethers or phase-transfer catalysts, though direct evidence is lacking in the provided materials.

- Safety Data : While 1,3-Diisopropenylbenzene has documented hazards (e.g., flammability), analogous safety profiles for this compound remain unspecified but can be inferred to require standard ether-handling precautions .

- Physicochemical Data : Melting points, boiling points, and solubility parameters for this compound are absent in the evidence, necessitating further experimental characterization.

Activité Biologique

1,3-Dipropoxybenzene (C12H18O2) is an organic compound characterized by the presence of two propoxy groups attached to a benzene ring at the 1 and 3 positions. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, which include antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can be synthesized through several methods, including the reaction of resorcinol with propyl bromide in the presence of a base such as potassium carbonate. The synthesis typically occurs under reflux conditions to yield the desired product with high purity.

The biological activity of this compound is attributed to its interactions with various biological macromolecules. It may act as an inhibitor or activator of specific enzymes and receptors, thereby modulating biochemical pathways. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmission in many organisms .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study investigating its efficacy against Varroa destructor (a significant pest in apiculture), it was found that certain dialkoxybenzenes, including this compound, caused paralysis and death in adult mites . This suggests potential applications in pest control within agricultural settings.

Anticancer Activity

The compound's anticancer properties have also been explored. A study highlighted that structural analogs of dipropoxybenzene demonstrated significant cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells . This finding underscores the potential of this compound as a scaffold for developing new anticancer agents.

Case Study 1: Interaction with AChE

In a comparative study on the effects of dialkoxybenzenes on AChE activity in humans and insects, it was observed that while some compounds inhibited AChE significantly, this compound did not show major effects on this enzyme. However, it still exhibited acaricidal activity against Varroa mites without affecting honey bee AChE . This indicates a selective action that could be beneficial for developing targeted pest control agents.

Case Study 2: Cytotoxicity Evaluation

A recent investigation into structurally similar compounds revealed that modifications in the dipropoxy structure significantly influenced cytotoxicity profiles against cancer cell lines. The study found that certain derivatives had enhanced potency compared to this compound . This highlights the importance of structural optimization in drug development.

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.